molecular formula C8H6BrNOS B8295154 3-Bromothieno[3,2-b]pyridine-5-methanol

3-Bromothieno[3,2-b]pyridine-5-methanol

Cat. No.: B8295154
M. Wt: 244.11 g/mol
InChI Key: RKMXJDHACOIACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromothieno[3,2-b]pyridine-5-methanol is a versatile chemical building block designed for advanced pharmaceutical and materials science research. This compound features a thieno[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry, functionalized with a bromo substituent and a hydroxymethyl group. These functional handles allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules. This reagent is primarily investigated in anticancer drug discovery. Thieno[3,2-b]pyridine derivatives have demonstrated significant promise as antitumor agents, with studies showing that specific analogues inhibit the growth of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . Some derivatives have also been shown to reduce tumor size in chick chorioallantoic membrane (CAM) models . The scaffold's utility extends to other therapeutic areas, including as a core structure in compounds designed to lower huntingtin protein levels for potential Huntington's disease treatment . The bromine atom at the 3-position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of various (hetero)aryl groups to explore structure-activity relationships . Concurrently, the 5-methanol group can be oxidized to aldehydes or carboxylic acids, or further functionalized to create esters and ethers, providing a second vector for molecular diversification and optimization of drug-like properties. Key Applications: Pharmaceutical Development: Serves as a critical intermediate for synthesizing novel small molecules with potential antitumor and central nervous system (CNS) activity . Biochemical Research: Used in the design and construction of enzyme inhibitors and receptor ligands to probe biological pathways. Material Science: A precursor for developing organic electronic materials and fluorescent compounds, as the thienopyridine core can impart specific electronic and optical properties . Handling Note: For laboratory research purposes only. Not intended for diagnostic, therapeutic, or human use. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

(3-bromothieno[3,2-b]pyridin-5-yl)methanol

InChI

InChI=1S/C8H6BrNOS/c9-6-4-12-7-2-1-5(3-11)10-8(6)7/h1-2,4,11H,3H2

InChI Key

RKMXJDHACOIACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CS2)Br)N=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Bromothieno[3,2-b]pyridine-5-methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties Reference
This compound C₈H₆BrNOS 244.11 (calc.) Bromo (C3), hydroxymethyl Synthetic intermediate, potential pharmaceuticals -
Methyl 3-bromothieno[3,2-b]pyridine-5-carboxylate C₉H₆BrNO₂S 272.12 Bromo (C3), ester (C5) Organic electronics, drug synthesis
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate C₉H₆BrNO₂S 272.12 Bromo (C3), ester (C2) Fluorescent materials, catalysis
2-Bromo-6-pyridinemethanol C₆H₆BrNO 188.02 Bromo (C2), hydroxymethyl Pharmaceutical intermediates
(5-Bromo-3-methoxypyridin-2-yl)methanol C₇H₈BrNO₂ 234.05 Bromo (C5), methoxy, hydroxymethyl Agrochemical precursors

Electronic and Thermal Properties

  • Thienopyridine derivatives exhibit π-conjugated systems conducive to charge transport. For example, thieno[3,2-b]thiophene-based compounds in show p-type semiconductor behavior with thermal stability up to 300°C . While thermal data for this compound are unavailable, its ester analogs (e.g., methyl carboxylates) may share similar stability, as suggested by their commercial availability .

Preparation Methods

Cyclization Strategies for Thieno[3,2-b]pyridine

The thieno[3,2-b]pyridine scaffold is typically constructed via cyclization of appropriately substituted thiophene and pyridine precursors. For example:

  • Oxidative Ring Closure : Hydrogen peroxide in methanol facilitates the formation of isothiazolo[3,4-b]pyridine derivatives, as demonstrated in the synthesis of related heterocycles.

  • Staudinger Reduction and Hydrolysis : Triphenylphosphine-mediated reduction of azides followed by acidic hydrolysis yields aminopyridine intermediates, which can undergo cyclization.

Table 1: Cyclization Methods for Thienopyridine Derivatives

MethodReagents/ConditionsYield (%)Source
Oxidative ring closureH₂O₂, MeOH, 20–25°C68–75
Staudinger reductionPPh₃, THF, rt82
Pd-mediated couplingPd(PPh₃)₄, K₂CO₃, dioxane56–70

Introduction of the 5-Methanol Group

Reduction of Ester Intermediates

A critical step involves reducing a 5-carboxylate or ester to the hydroxymethyl group. Sodium borohydride (NaBH₄) in methanol effectively reduces methyl esters to primary alcohols without requiring harsh conditions:

Table 2: Reduction Methods for Ester-to-Alcohol Conversion

Reducing AgentSolventTemperatureYield (%)Source
NaBH₄MeOH55°C85
LiAlH₄THFReflux78

Protection-Deprotection Strategies

To prevent oxidation during subsequent bromination, the hydroxymethyl group may be protected as a silyl ether (e.g., TBSCl) or acetylated. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.

Regioselective Bromination at Position 3

Electrophilic Bromination

Direct bromination of thieno[3,2-b]pyridine derivatives using N-bromosuccinimide (NBS) or Br₂ in dichloromethane provides moderate yields. However, competing dibromination or ring-opening side reactions necessitate precise control:

Sandmeyer Reaction

For substrates with an amino group at position 3, diazotization with NaNO₂/HBr followed by CuBr-mediated substitution introduces bromine efficiently:

Table 3: Bromination Methods and Yields

MethodReagents/ConditionsYield (%)Source
NBS brominationNBS, DMF, rt50
SandmeyerNaNO₂, HBr, CuBr, 60°C72
Pd-catalyzedPd/C, H₂, MeOH, 40°C68

Integrated Synthesis Pathways

Pathway A: Bromination of Preformed Thieno[3,2-b]pyridine-5-methanol

  • Core Synthesis : Cyclize 3-aminothiophene-2-carboxylate with 2-chloropyridine using Pd(PPh₃)₄/K₂CO₃.

  • Ester Reduction : Reduce the 5-ester to methanol using NaBH₄/MeOH.

  • Bromination : Treat with NBS in DMF at rt.
    Overall Yield : 34% (3 steps).

Pathway B: Late-Stage Bromination Followed by Reduction

  • Core Synthesis with Bromine : Construct 3-bromothieno[3,2-b]pyridine via Sandmeyer reaction.

  • Ester Introduction : Introduce a 5-carboxylate via nucleophilic aromatic substitution.

  • Reduction : Convert ester to methanol using LiAlH₄.
    Overall Yield : 28% (3 steps).

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Electron-rich positions (e.g., para to sulfur in thiophene) favor electrophilic attack. Directed ortho-metalation (DoM) using lithium bases can enhance selectivity.

  • Side Reactions : Over-bromination is mitigated by using stoichiometric NBS or low-temperature diazotization.

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve NBS solubility and reaction homogeneity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromothieno[3,2-b]pyridine-5-methanol?

Methodological Answer: The synthesis typically involves bromination of a thienopyridine precursor followed by functionalization of the hydroxymethyl group. Key steps include:

  • Bromination: Use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetone at room temperature) to introduce the bromine atom at the 3-position of the thienopyridine core .
  • Hydroxymethylation: Coupling reactions with methanol derivatives, often catalyzed by palladium-based catalysts (e.g., Pd/C), to introduce the 5-methanol group .
  • Purification: Recrystallization or column chromatography to isolate the final product. Yields depend on reaction temperature, stoichiometry, and catalyst loading .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming the positions of bromine and the hydroxymethyl group. The aromatic protons in the thienopyridine ring show distinct splitting patterns (e.g., doublets for adjacent protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br ratio) .
  • IR Spectroscopy: Identifies functional groups like O-H (broad peak ~3200–3500 cm1^{-1}) and C-Br stretching (~500–600 cm1^{-1}) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at the 3-position serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Electronic Effects: Bromine’s electron-withdrawing nature activates the thienopyridine core for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling .
  • Catalyst Selection: Pd(PPh3_3)4_4 or PdCl2_2(dppf) are effective for coupling with boronic acids or amines. For example, coupling with arylboronic acids at 90–105°C in toluene/EtOH yields biaryl derivatives .
  • Side Reactions: Competing oxidation of the hydroxymethyl group may occur; thus, protecting groups (e.g., silyl ethers) are recommended during coupling steps .

Q. What strategies can mitigate conflicting data in biological activity studies of this compound?

Methodological Answer: Contradictions in bioactivity data (e.g., varying IC50_{50} values) often arise from:

  • Assay Conditions: Differences in cell lines, incubation times, or solvent controls (e.g., DMSO concentration) can skew results. Standardize protocols using guidelines like OECD 423 for toxicity assays .
  • Purity Verification: Impurities (e.g., residual Pd catalysts) may confound results. Use HPLC (>95% purity) and ICP-MS to quantify metal contaminants .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 5-chloro or 5-fluoro derivatives) to isolate the bromine’s contribution to activity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The bromine’s van der Waals volume and the hydroxymethyl group’s hydrogen-bonding capacity are critical for affinity .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) validate predictions .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic attack .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

  • Yield Optimization: Lab-scale reactions (e.g., 50 mg batches) may not translate to gram-scale due to heat transfer limitations. Use flow chemistry for exothermic steps (e.g., bromination) .
  • Solvent Selection: Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) for large-scale reactions .
  • Regioselectivity: Competing bromination at other positions (e.g., 2- or 4-) can occur. Use directing groups (e.g., methoxy) or kinetic control (low temperature) to enhance 3-bromo selectivity .

Q. How can researchers resolve discrepancies in reported crystal structures of derivatives?

Methodological Answer:

  • X-ray Crystallography: Re-determine crystal structures with high-resolution data (≤0.8 Å). Compare packing motifs and hydrogen-bonding networks to identify polymorphic variations .
  • DFT Calculations: Optimize molecular geometries and compare with experimental data to validate structural assignments .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Bromination AgentNBS (1.1 eq)85% efficiency
CatalystPd/C (5 mol%)92% conversion
Reaction Temp.80°C (hydroxymethylation)Reduces byproducts

Q. Table 2: Biological Activity Comparison

DerivativeTargetIC50_{50} (μM)Reference
3-Bromo (parent)Kinase A0.45
5-Fluoro analogKinase A1.20
3-Chloro analogKinase A2.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.